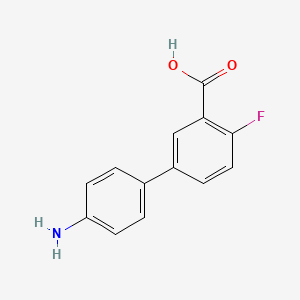

5-(4-Aminophenyl)-2-fluorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-aminophenyl)-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c14-12-6-3-9(7-11(12)13(16)17)8-1-4-10(15)5-2-8/h1-7H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALRDBNKEGEYSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718360 | |

| Record name | 4'-Amino-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345471-46-6 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-amino-4-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Amino-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 5 4 Aminophenyl 2 Fluorobenzoic Acid

Established Synthetic Pathways: Mechanistic and Strategic Analysis

The traditional synthesis of 5-(4-Aminophenyl)-2-fluorobenzoic acid and related structures typically involves the coupling of pre-functionalized benzene (B151609) rings. The core of this strategy lies in the careful selection and activation of precursors to ensure high-yield and regioselective bond formation, most commonly a carbon-carbon bond between the two phenyl rings.

Exploration of Precursor Reactivities in the Synthesis of Aminophenyl and Fluorobenzoic Acid Derivatives

The synthesis of biphenyl (B1667301) compounds like this compound is fundamentally reliant on the reactivity of its precursors. The two primary fragments are an aminophenyl group and a fluorobenzoic acid derivative. The synthesis of these precursors is a critical first step.

For instance, the synthesis of a key precursor, 4-amino-2-fluorobenzoic acid, can be achieved from m-fluoroaniline. google.com This multi-step process involves:

Amino Group Protection: The amino group of m-fluoroaniline is protected, for example, by reacting it with benzyl (B1604629) chloride. google.com

Formylation: A formyl group is introduced into the protected aniline (B41778) using a Vilsmeier-Haack reaction. google.com

Oxidation: The formyl group is then oxidized to a carboxylic acid using an oxidant like sodium chlorite (B76162) in what is known as a Pinnick oxidation. google.com

Deprotection: The protecting group on the amine is removed, often via catalytic hydrogenation using a Palladium-on-carbon (Pd/C) catalyst, to yield the final aminofluorobenzoic acid precursor. google.com

Similarly, aminophenyl moieties can be prepared for coupling reactions. (Aminophenyl)porphyrins, for example, have been synthesized efficiently to serve as precursors for more complex structures. researchgate.net The reactivity of these precursors is paramount. In cross-coupling reactions, the fluorobenzoic acid portion is often halogenated (e.g., with bromine or iodine) to participate as an electrophile, while the aminophenyl portion is converted into a nucleophilic organometallic reagent, such as a boronic acid or ester for Suzuki coupling.

Optimization Strategies for Yield and Selectivity in Analog Preparation

Optimizing the synthesis of these complex molecules is crucial for their practical application. Key strategies focus on reaction conditions to maximize yield and ensure the correct isomer (regioselectivity) is formed.

In the synthesis of 4-amino-2-fluorobenzoic acid, several parameters are controlled to enhance outcomes. google.com For example, during the Vilsmeier-Haack formylation step, maintaining a low temperature (not exceeding 20°C) during the addition of the reagent is critical to prevent side reactions. google.com Subsequent heating to 100°C ensures the reaction goes to completion. google.com During the Pinnick oxidation, the concentration of the sodium chlorite solution and its molar ratio relative to the aldehyde are carefully controlled (e.g., a 1:2-4 molar ratio) to achieve high conversion to the desired carboxylic acid. google.com

The table below outlines typical optimization parameters from the synthesis of a key precursor, demonstrating the strategic control required.

| Reaction Step | Parameter Optimized | Condition | Purpose | Reference |

| Amino Protection | Molar Ratio (Benzyl Chloride:m-fluoroaniline) | 2.4 - 3.0 : 1 | Drive reaction to completion | google.com |

| Formylation | Temperature Control | Drip reagent at < 20°C, then heat to 100°C | Control exotherm, prevent side products | google.com |

| Oxidation | Reagent Concentration (Sodium Chlorite) | 3-6 mol/L | Ensure efficient oxidation | google.com |

| Oxidation | Solvent | Acetone or Acetonitrile | Solubilize reactants | google.com |

Development of Novel Synthetic Approaches to this compound and its Analogs

Modern synthetic chemistry seeks to improve upon traditional methods by developing more efficient, selective, and environmentally benign pathways.

Catalytic Strategies in Functionalization

Catalysis offers a powerful tool for the selective functionalization of molecules like this compound. A novel catalytic strategy has been developed for the selective oxidation of similar structures, such as converting 5-hydroxymethylfurfural (B1680220) (HMF) to carboxylic acids like furan-2,5-dicarboxylic acid (FDCA). tue.nl In this approach, a reactive group (a formyl group) is temporarily protected as an acetal. Subsequently, a hydroxyapatite-supported Gold (Au) catalyst selectively oxidizes the primary alcohol to a carboxylic acid in high yield (94%). tue.nl This principle of combining protective chemistry with selective catalysis could be applied to precursors of the target molecule to avoid unwanted reactions with the amino group while modifying another part of the structure.

Furthermore, palladium-catalyzed reactions are central to constructing the core biphenyl scaffold. The final deprotection step in the synthesis of 4-amino-2-fluorobenzoic acid utilizes a Pd/C catalyst for hydrogenation, a common and efficient method for removing benzyl-type protecting groups. google.com

Green Chemistry Principles in Synthesis Design

Green chemistry aims to reduce the environmental impact of chemical processes. Key principles include the use of safer solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents. In the synthesis of related heterocyclic structures, there is a growing emphasis on using water as a solvent or performing reactions under solvent-free conditions. eurjchem.com For example, the synthesis of certain biologically active molecules has been achieved using naturally occurring organic acids like mandelic acid or camphor (B46023) sulfonic acid as catalysts at room temperature, often in water or without any solvent, which drastically reduces volatile organic compound (VOC) emissions. eurjchem.com Applying these principles to the synthesis of this compound could involve developing water-soluble catalysts for the key coupling step or using mechanochemistry (grinding reactants together) to eliminate bulk solvent use.

Derivatization Chemistry: Strategic Functionalization of the Core Scaffold

The this compound scaffold possesses two primary functional groups ripe for derivatization: the nucleophilic primary amine and the carboxylic acid. Strategic modification of these groups allows for the creation of a diverse library of analogs. sdiarticle4.comnih.gov

The primary amino group is a versatile handle for derivatization. It can react with various reagents to form amides, sulfonamides, or imines (Schiff bases). sdiarticle4.comnih.govnih.gov The formation of Schiff bases by reacting the amine with various aromatic aldehydes is a straightforward, one-step method to produce complex derivatives. nih.govnih.gov

For analytical purposes, such as high-performance liquid chromatography (HPLC), the amino group is often tagged with a chromophore or fluorophore. sdiarticle4.com This process, known as derivatization, enhances detection sensitivity. sdiarticle4.com Common reagents for this purpose include Dansyl chloride (DNS-Cl), o-phthalaldehyde (B127526) (OPA), and 9-fluorenylmethyl chloroformate (Fmoc-Cl). sdiarticle4.comnih.gov

The carboxylic acid group can be converted into esters, amides, or acid halides. For example, it can be reacted with various anilines in the presence of a base like sodium carbonate to form a series of N-aryl amide derivatives. globalscientificjournal.com Alternatively, reaction with alcohols under acidic conditions yields the corresponding esters. globalscientificjournal.com

The table below summarizes common derivatization strategies for the functional groups present on the core scaffold.

| Functional Group | Reaction Type | Reagent(s) | Product Type | Reference |

| Primary Amine | Schiff Base Formation | Aromatic Aldehydes | Imine | nih.govnih.gov |

| Primary Amine | Sulfonamide Formation | Dansyl chloride (DNS-Cl) | Fluorescent Sulfonamide | sdiarticle4.comnih.gov |

| Primary Amine | Isoindole Formation | o-Phthalaldehyde (OPA) + Thiol | Fluorescent Isoindole | sdiarticle4.comnih.gov |

| Primary Amine | Carbamate Formation | 9-fluorenylmethyl chloroformate (Fmoc-Cl) | Fluorescent Carbamate | sdiarticle4.comnih.gov |

| Carboxylic Acid | Amide Formation | Anilines + Base (e.g., Na₂CO₃) | N-Aryl Amide | globalscientificjournal.com |

| Carboxylic Acid | Ester Formation | Alcohols + Acid (e.g., H₂SO₄) | Ester | globalscientificjournal.com |

| Carboxylic Acid | Phenacyl Ester Formation | p-Bromophenacyl bromide (BPB) | UV-active Ester | libretexts.org |

This strategic functionalization allows for the fine-tuning of the molecule's properties, enabling its adaptation for a wide range of scientific applications.

Amine Group Modifications for Ligand Design and Conjugation

The primary amine group on the phenyl ring is a key nucleophilic center, readily undergoing a variety of chemical transformations. Its modification is a cornerstone for creating novel ligands and for bioconjugation strategies.

One of the most fundamental reactions of the amine group is acylation . This reaction involves the treatment of this compound with acylating agents such as acyl chlorides or acid anhydrides under basic conditions. The resulting amides are crucial intermediates in the synthesis of a wide range of more complex molecules. The reactivity of the amine can be modulated by the electronic nature of the acylating agent and the reaction conditions.

Another significant transformation is the formation of sulfonamides . Reacting the amine with various sulfonyl chlorides in the presence of a base like pyridine (B92270) yields sulfonamide derivatives. These compounds are of interest in medicinal chemistry due to their prevalence in biologically active molecules.

The amine group also allows for reductive amination . This process involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride, to form secondary or tertiary amines. This transformation is highly valuable for introducing a wide variety of substituents to the nitrogen atom.

For the purpose of ligand design, the amine functionality can be used to coordinate with metal centers. The synthesis of Schiff bases through condensation with aldehydes is a common strategy to generate bidentate or polydentate ligands. The electronic properties of these ligands can be fine-tuned by the choice of the aldehyde component.

The following table summarizes common amine group modifications:

| Reaction Type | Reagents | Product Type |

| Acylation | Acyl chloride, Acid anhydride | Amide |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | Secondary/Tertiary Amine |

| Schiff Base Formation | Aldehyde | Imine (Schiff Base) |

Carboxylic Acid Functionalization for Esterification and Amidation

The carboxylic acid group is another key functional handle in this compound, enabling the formation of esters and amides, which are fundamental linkages in many organic compounds.

Esterification is commonly achieved through Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. Alternatively, for more sensitive substrates, milder methods like reaction with alkyl halides in the presence of a non-nucleophilic base (e.g., cesium carbonate) or using coupling agents can be employed. The reactivity of 4'-substituted-biphenyl-2-carboxylic acids in esterification reactions has been studied, indicating that the electronic nature of the substituent on the second phenyl ring can influence the reaction rate.

Amidation , the formation of an amide bond, is a critical transformation. This is typically carried out by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. These methods are widely used in peptide synthesis and for the construction of complex molecules containing amide linkages.

The table below outlines common methods for carboxylic acid functionalization:

| Reaction Type | Reagents | Product Type |

| Fischer-Speier Esterification | Alcohol, Acid catalyst | Ester |

| Alkylation | Alkyl halide, Base | Ester |

| Amidation (Coupling) | Amine, Coupling agent (e.g., EDC, DCC) | Amide |

Aromatic Ring Functionalization and Fluorine Substitution Effects

The biphenyl core of this compound presents two aromatic rings that can potentially undergo further functionalization, primarily through electrophilic aromatic substitution (SEAr). The directing effects of the existing substituents play a crucial role in determining the position of incoming electrophiles.

The aminophenyl ring is activated towards SEAr by the electron-donating amino group, which directs incoming electrophiles to the ortho and para positions. However, the para position is already occupied by the other phenyl ring. Therefore, substitution is expected to occur at the positions ortho to the amine. The fluorobenzoic acid ring is generally deactivated towards SEAr due to the electron-withdrawing nature of both the carboxylic acid and the fluorine atom. The carboxylic acid is a meta-directing group, while the fluorine atom is an ortho, para-director, leading to complex regiochemical outcomes if substitution on this ring were to be attempted.

The fluorine atom itself has a significant impact on the molecule's reactivity. Its high electronegativity makes the ipso-carbon more electron-deficient, which can influence nucleophilic aromatic substitution (SNAr) reactions if a suitable leaving group were present on the same ring. The presence of the fluorine atom also affects the acidity of the carboxylic acid group through its inductive electron-withdrawing effect.

While specific examples of further aromatic ring functionalization on this compound are not extensively documented in readily available literature, the general principles of electrophilic aromatic substitution on substituted biphenyls provide a predictive framework for its potential reactivity.

Elucidation of Reaction Mechanisms in Key Chemical Transformations

The mechanisms of the fundamental transformations of this compound are well-established in organic chemistry.

The acylation of the amine group proceeds via a nucleophilic addition-elimination mechanism. The lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the leaving group (e.g., chloride) yields the amide product.

Esterification and amidation of the carboxylic acid when using coupling agents like EDC involve the initial activation of the carboxyl group. The carbodiimide (B86325) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an alcohol (for esterification) or an amine (for amidation), leading to the formation of the desired product and a urea (B33335) byproduct.

Mechanistic studies on the reactivity of structurally related 4'-substituted-biphenyl-2-carboxylic acids with diazodiphenylmethane (B31153) have provided insights into the transmission of electronic effects through the biphenyl system. These studies show that the rate of reaction is influenced by the nature of the substituent on the second phenyl ring, demonstrating electronic communication across the two rings. This principle is relevant for understanding how substituents might affect the reactivity of both the amine and carboxylic acid functionalities in this compound.

Computational and Theoretical Investigations of 5 4 Aminophenyl 2 Fluorobenzoic Acid

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic characteristics of the molecule. These analyses are crucial for predicting its chemical behavior and reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgaimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. aimspress.comnih.gov

A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govajchem-a.com For 5-(4-Aminophenyl)-2-fluorobenzoic acid, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, while the LUMO would be distributed across the electron-withdrawing fluorobenzoic acid moiety. Calculations on similar aromatic acids provide insight into the typical values for these electronic parameters. ajchem-a.comnih.gov From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. ajchem-a.comresearchgate.net

Table 1: Representative Global Reactivity Descriptors Calculated from FMO Energies

| Parameter | Formula | Description |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating reactivity. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom to attract electrons. |

| Electrophilicity Index (ω) | μ2 / (2η) (where μ = -χ) | Quantifies the ability of a molecule to accept electrons. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactive sites. nih.govwalisongo.ac.id The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing varying charge densities.

Typically, red-colored regions indicate negative electrostatic potential, highlighting electron-rich areas that are susceptible to electrophilic attack. ajchem-a.com Conversely, blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. ajchem-a.com Green areas correspond to neutral or nonpolar regions.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the carboxylic acid group and the highly electronegative fluorine atom, identifying these as sites for electrophilic interaction. The amine group's nitrogen atom would also contribute to the electron-rich character. Positive potential (blue) would be expected around the hydrogen atoms of the carboxylic acid and amine groups, marking them as sites for nucleophilic interaction. walisongo.ac.id This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and predicting how the molecule might interact with a biological receptor. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis and molecular dynamics simulations are used to explore the molecule's flexibility and identify its most stable spatial arrangements.

Conformational analysis of this compound involves studying the rotation around its single bonds, particularly the C-C bond connecting the two phenyl rings and the C-C bond connecting the benzoic ring to the carboxyl group. The potential energy surface is scanned by systematically rotating these bonds to map the torsional landscape and identify energy minima and rotational barriers. nih.gov

Studies on related aminofluorobenzoic acids have revealed key factors that govern their conformation. nih.gov While intramolecular hydrogen bonds, such as between the fluorine atom and the carboxylic acid's hydroxyl hydrogen (F···HO), can occur, the orientation of the carboxyl group is often dominated by steric repulsion between the oxygen atoms of the carboxyl group and adjacent atoms on the phenyl ring. nih.gov Energy minimization calculations are then performed to locate the most stable, low-energy conformers, which represent the most probable shapes the molecule will adopt. nih.gov

The surrounding environment, especially the solvent, can significantly influence a molecule's conformational preferences. aps.org Molecular dynamics simulations can model the behavior of this compound in different solvent environments (e.g., water, nonpolar solvents) to understand these effects.

For aminofluorobenzoic acids, it has been noted that the conformational equilibrium in a solution can differ substantially from that in the gas phase. nih.gov This is due to intermolecular interactions with solvent molecules and potential solute self-association. nih.gov Polar solvents like water can stabilize conformations that expose the polar amine and carboxylic acid groups through hydrogen bonding. In contrast, nonpolar solvents might favor more compact conformations where these polar groups are shielded. These solvent-induced conformational changes can alter the molecule's ability to bind to a biological target. aps.org

Molecular Docking and Interaction Prediction for Receptor-Ligand Systems (In Silico Focus)

Molecular docking is an in silico technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein or enzyme. nih.govxisdxjxsu.asia This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. als-journal.com

The process involves placing the ligand in various orientations and conformations within the receptor's binding pocket and calculating a "docking score" or binding affinity for each pose. nih.gov Lower binding energy values typically indicate a more stable and favorable interaction. nih.gov

A docking study of this compound would identify the most likely binding mode and predict the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions commonly include:

Hydrogen Bonds: Formed between the amine (NH₂) and carboxylic acid (COOH) groups of the ligand and polar amino acid residues (e.g., Serine, Threonine, Aspartate) in the receptor.

Hydrophobic Interactions: Involving the phenyl rings of the ligand and nonpolar residues (e.g., Leucine, Valine, Phenylalanine) of the receptor.

Electrostatic Interactions: Occurring between charged groups, such as the deprotonated carboxylate (COO⁻) and protonated amine (NH₃⁺) of the ligand and charged residues in the binding site.

The results of such simulations provide critical insights into the structural basis for the molecule's potential biological activity and can guide the design of more potent and selective analogs. nih.govscispace.com

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Finding |

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | Carboxyl oxygen with Lysine (B10760008) residue; Amino nitrogen with Aspartate residue. |

| Hydrophobic Interactions | Phenyl rings with Leucine and Phenylalanine residues. |

| Electrostatic Interactions | Fluorine atom with a positively charged region of the binding pocket. |

Binding Site Analysis and Interaction Fingerprints

Binding site analysis is a computational technique used to identify and characterize the specific pocket on a target protein where a ligand, such as this compound, is likely to bind. nih.govmdpi.com This analysis is crucial for understanding the mechanism of action and for designing inhibitors with improved selectivity and potency. nih.gov The process involves identifying cavities on the protein's surface and scoring them based on properties like size, shape, and physicochemical nature. plos.org

Once a potential binding pose is determined through methods like molecular docking, an interaction fingerprint can be generated. This fingerprint is a schematic or digital representation that summarizes the key interactions between the ligand and the amino acid residues of the protein. These interactions typically include:

Hydrogen Bonds: The carboxylic acid and amino groups of the compound are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The two phenyl rings can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Ionic Interactions: The carboxylate group can form salt bridges with positively charged residues like Arginine or Lysine.

Halogen Bonds: The fluorine atom can participate in halogen bonding, a specific type of non-covalent interaction.

The table below illustrates a hypothetical interaction fingerprint for this compound within a protein's active site, detailing the types of interactions and the participating residues.

| Functional Group of Compound | Interaction Type | Potential Interacting Amino Acid Residue |

| Carboxylic Acid (-COOH) | Hydrogen Bond (Donor/Acceptor), Ionic | Arginine (Arg), Lysine (Lys), Serine (Ser) |

| Amino Group (-NH₂) | Hydrogen Bond (Donor) | Aspartic Acid (Asp), Glutamic Acid (Glu) |

| Phenyl Ring | Hydrophobic (π-π stacking) | Phenylalanine (Phe), Tyrosine (Tyr) |

| Fluoro Group (-F) | Halogen Bond, Hydrophobic | Leucine (Leu), Valine (Val) |

Prediction of Binding Affinities through Computational Methods

Predicting the binding affinity of a ligand to its target protein is a primary goal of computational chemistry, as it helps prioritize compounds for synthesis and testing. nih.govcolumbia.edu Binding affinity is typically quantified by the binding free energy (ΔG), where a more negative value indicates a stronger and more stable interaction. Several computational methods are employed for this purpose:

Molecular Docking: This method predicts the preferred orientation of a ligand within a binding site and provides a scoring function to estimate binding affinity. While fast, its accuracy can be limited. pensoft.net

Free Energy Perturbation (FEP): FEP is a rigorous, physics-based method that calculates the relative binding free energies between two closely related ligands. nih.gov It involves simulating a non-physical pathway to "perturb" one molecule into another, providing highly accurate predictions but at a significant computational cost. nih.govnih.gov

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): This end-point method calculates binding free energy by combining molecular mechanics energy terms with solvation free energy estimates. It offers a balance between accuracy and computational expense. nih.gov

The following table presents hypothetical binding affinity data for this compound and its derivatives against a target, as might be predicted using a method like FEP.

| Compound | Modification | Predicted Binding Free Energy (ΔG, kcal/mol) |

| 1 | This compound | -8.5 |

| 1a | Addition of a methyl group to the amine | -8.9 |

| 1b | Replacement of fluoro with chloro group | -8.7 |

| 1c | Esterification of the carboxylic acid | -7.2 |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies Applied to Derivatives (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methodologies that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. mdpi.com For derivatives of this compound, a QSAR study would correlate variations in their structure with changes in a measured biological endpoint, such as inhibitory concentration (IC₅₀).

The theoretical framework of a QSAR study involves several key steps:

Data Set Preparation: A series of structurally related derivatives is synthesized, and their biological activity is measured under uniform conditions.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a mathematical equation that links the descriptors to the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

Commonly used molecular descriptors in QSAR studies include:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Physicochemical Descriptors: LogP (lipophilicity), molar refractivity (related to steric bulk), and dipole moment.

Quantum Chemical Descriptors: HOMO/LUMO energies, atomic charges, and electrostatic potential.

The table below lists some of the descriptors that would be relevant in a QSAR study of this compound derivatives.

| Descriptor Type | Specific Descriptor | Property Encoded |

| Physicochemical | LogP | Lipophilicity / Hydrophobicity |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |

| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing nature of substituents |

| Quantum Chemical | Dipole Moment | Polarity and charge distribution |

| Constitutional | Molecular Weight (MW) | Size of the molecule |

By developing a robust QSAR model, researchers can predict the activity of novel, unsynthesized derivatives, thereby streamlining the drug design process and focusing synthetic efforts on the most promising candidates. mdpi.com

Mechanistic Probing of Molecular Interactions in Vitro: Research Methodologies and Findings

Biochemical and Biophysical Characterization of Ligand-Target Engagements (Strictly In Vitro)

The initial stages of characterizing a compound's biological activity involve a suite of in vitro assays designed to measure its direct interaction with purified biological macromolecules. These assays are fundamental in determining the potency, selectivity, and mode of action of a potential drug candidate.

Enzyme Kinetic Studies with Recombinant Proteins (e.g., COX-2, Cholinesterases)

Enzyme kinetic studies are crucial for quantifying the inhibitory potential of a compound against specific enzymatic targets. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, while cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are vital for neurotransmission. researchgate.net

The inhibitory activity of 5-(4-Aminophenyl)-2-fluorobenzoic acid against these enzymes would be determined by measuring the rate of the enzymatic reaction in the presence of varying concentrations of the compound. This typically involves using a chromogenic or fluorogenic substrate that produces a detectable signal upon enzymatic conversion. The data generated would allow for the calculation of key inhibitory parameters, such as the half-maximal inhibitory concentration (IC50).

Table 1: Hypothetical Enzyme Inhibition Data for this compound

| Enzyme Target | Substrate | IC50 (µM) | Inhibition Type (e.g., Competitive, Non-competitive) |

| COX-2 | Arachidonic Acid | Data not available | Data not available |

| Acetylcholinesterase (AChE) | Acetylthiocholine | Data not available | Data not available |

| Butyrylcholinesterase (BChE) | Butyrylthiocholine | Data not available | Data not available |

| Note: This table is a template. No specific experimental data for this compound is currently available in the public domain. |

Receptor Binding Assays with Isolated Biomolecules

Receptor binding assays are employed to determine the affinity of a compound for a specific receptor. These assays typically use a radiolabeled or fluorescently tagged ligand known to bind to the receptor of interest. The test compound is then introduced to compete with the labeled ligand for binding to the isolated receptor. The extent to which the compound displaces the labeled ligand provides a measure of its binding affinity, commonly expressed as the inhibitory constant (Ki).

For this compound, binding assays could be performed on a panel of receptors to assess its selectivity. There is currently no publicly available data from receptor binding assays for this specific compound.

Protein-Ligand Interaction by Spectroscopic Methods (e.g., ITC, NMR, UV-Vis)

Spectroscopic techniques provide deeper insights into the thermodynamics and structural aspects of protein-ligand interactions.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a protein. This technique can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide atomic-level information about the binding interface. Techniques like chemical shift perturbation (CSP) can identify the specific amino acid residues of a protein that are involved in the interaction with the ligand.

UV-Visible (UV-Vis) Spectroscopy: Changes in the UV-Vis absorbance spectrum of a protein or a ligand upon complex formation can be used to study binding events and determine binding constants.

A spectroscopic investigation of this compound with target proteins like COX-2 would be invaluable for understanding the molecular basis of its potential activity. However, no such studies have been published to date.

Structure-Activity Relationship (SAR) Methodologies for Mechanistic Insight

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. psu.edu

Design and Synthesis of SAR Probes

To conduct an SAR study, a series of analogs of the lead compound, in this case, this compound, would be designed and synthesized. These analogs would feature systematic modifications to different parts of the molecule, such as:

Altering the position or nature of the fluorine atom on the benzoic acid ring.

Modifying the amino group on the phenyl ring (e.g., alkylation, acylation).

Changing the substitution pattern on either aromatic ring.

Introducing different linkers between the two aromatic rings.

Correlating Structural Modifications with In Vitro Activity Profiles

Each synthesized analog would be subjected to the same in vitro assays described in section 4.1. By comparing the biological activity data across the series of compounds, researchers can deduce critical SAR trends. For instance, it might be found that a specific substituent at a particular position enhances potency or selectivity. This information is instrumental in designing more optimized and effective compounds.

Table 2: Illustrative SAR Data for Analogs of this compound

| Compound | Modification | COX-2 IC50 (µM) | AChE IC50 (µM) |

| This compound | Parent Compound | Data not available | Data not available |

| Analog 1 | 3-fluoro isomer | Data not available | Data not available |

| Analog 2 | 4-N-acetyl derivative | Data not available | Data not available |

| Analog 3 | 4-hydroxyphenyl derivative | Data not available | Data not available |

| Note: This table illustrates the type of data generated from an SAR study. No specific experimental data for analogs of this compound is currently available in the public domain. |

Identification of Molecular Targets and Pathways (Research-Oriented, In Vitro)

The elucidation of the precise molecular targets and biological pathways affected by a compound is a cornerstone of modern chemical biology and drug discovery. For the compound this compound, this process would involve a series of sophisticated in vitro experimental strategies designed to identify its direct binding partners and understand its influence on cellular function at a molecular level. While specific research applying these techniques to this compound is not available in the public domain, this section outlines the established methodologies that would be employed for such an investigation.

Affinity Chromatography and Proteomics Approaches for Target Elucidation

A primary method for identifying the direct cellular binding partners of a small molecule like this compound is affinity chromatography coupled with mass spectrometry-based proteomics. This powerful technique allows for the isolation of proteins from a complex biological sample that physically interact with the compound of interest.

The general workflow for this approach involves several key steps. First, the compound, this compound, would be chemically modified to allow its immobilization onto a solid support, such as agarose (B213101) or magnetic beads, creating an affinity matrix. This is a critical step where the compound is linked to the matrix via a spacer arm in a way that does not obstruct its ability to interact with its protein targets. The amine group on the aminophenyl moiety or the carboxylic acid group are potential sites for such chemical linkage.

Next, a cellular lysate, containing the entire repertoire of proteins from a relevant cell line or tissue, is passed over the affinity matrix. Proteins that have a specific binding affinity for this compound will be selectively retained on the column, while the vast majority of non-interacting proteins will wash through.

After a series of stringent washing steps to remove any non-specifically bound proteins, the captured proteins are eluted from the matrix. This can be achieved by changing the buffer conditions (e.g., pH, salt concentration) or by adding a high concentration of the free compound to competitively displace the bound proteins.

The eluted proteins, now highly enriched for targets of this compound, are then identified using high-resolution mass spectrometry. This proteomics step typically involves digesting the proteins into smaller peptides, which are then analyzed to determine their amino acid sequences. These sequences are subsequently matched against a protein database to identify the specific proteins that were captured by the compound.

A hypothetical outcome of such an experiment is presented in the table below, illustrating the type of data that would be generated.

| Hypothetical Protein Target | Function | Method of Identification | Elution Condition |

| Kinase X | Cell signaling, proliferation | Mass Spectrometry (LC-MS/MS) | Competitive elution with excess free compound |

| Transcription Factor Y | Gene expression regulation | Mass Spectrometry (LC-MS/MS) | pH change |

| Metabolic Enzyme Z | Cellular metabolism | Mass Spectrometry (LC-MS/MS) | High salt concentration |

| This table is illustrative and does not represent actual experimental data for this compound. |

Gene Expression Modulation Studies in Cell Lines (In Vitro Context)

To complement the identification of direct binding partners, researchers would investigate the downstream cellular effects of this compound by studying its impact on gene expression. These studies are typically performed in cultured human cell lines and provide a global view of the biological pathways that are activated or inhibited by the compound.

The standard methodology for this type of analysis is genome-wide transcriptomics, often using techniques like RNA sequencing (RNA-seq) or microarray analysis. In a typical experiment, a chosen cell line would be treated with this compound for a specific duration. A control group of cells would be treated with a vehicle (the solvent used to dissolve the compound, e.g., DMSO) under identical conditions.

Following the treatment period, total RNA is extracted from both the treated and control cells. This RNA is then processed and analyzed to quantify the expression level of thousands of genes simultaneously. By comparing the gene expression profiles of the cells treated with the compound to the control cells, researchers can identify genes that are significantly upregulated (their expression is increased) or downregulated (their expression is decreased).

Bioinformatic analysis of these differentially expressed genes is then performed to identify enrichment in specific biological pathways, such as cell cycle regulation, apoptosis, inflammation, or metabolic pathways. This provides critical insights into the functional consequences of the compound's interaction with its molecular targets.

The table below provides a hypothetical example of results from a gene expression study.

| Gene | Fold Change (Treated vs. Control) | Associated Pathway | Technique |

| Gene A | +3.5 | Apoptosis | RNA-seq |

| Gene B | -2.8 | Cell Cycle Progression | RNA-seq |

| Gene C | +5.1 | Inflammatory Response | Microarray |

| Gene D | -4.2 | Lipid Metabolism | RNA-seq |

| This table is illustrative and does not represent actual experimental data for this compound. |

Together, these research-oriented, in vitro methodologies provide a robust framework for discovering the molecular targets of a novel compound like this compound and for understanding its broader impact on cellular pathways and function.

Advanced Spectroscopic and Analytical Techniques for Research Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) for Conformational and Interaction Studies

High-resolution NMR spectroscopy is a cornerstone technique for determining the structure and conformation of molecules in solution. springernature.comazolifesciences.com For 5-(4-Aminophenyl)-2-fluorobenzoic acid, NMR can define the spatial arrangement of its atoms and the rotational dynamics between its two phenyl rings. Parameters such as chemical shifts (δ), coupling constants (J), and nuclear Overhauser effects (NOEs) provide a detailed picture of the molecule's preferred conformation.

The proton (¹H) NMR spectrum of a carboxylic acid typically shows a highly deshielded signal for the acidic proton, often in the 10-12 ppm range. libretexts.org The aromatic protons of this compound would appear in the aromatic region of the spectrum, with their specific chemical shifts and splitting patterns dictated by the electronic effects of the fluorine, amino, and carboxylic acid substituents.

Table 1: Representative ¹H NMR Chemical Shifts This interactive table provides hypothetical chemical shift values for the protons in this compound, illustrating typical ranges for such a molecule.

| Proton Assignment | Representative Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | broad singlet |

| Aromatic (H ortho to -COOH) | 7.8 - 8.1 | doublet of doublets |

| Aromatic (H meta to -COOH) | 7.1 - 7.4 | multiplet |

| Aromatic (H ortho to -NH₂) | 6.6 - 6.8 | doublet |

| Aromatic (H meta to -NH₂) | 7.2 - 7.5 | doublet |

Ligand-Observed NMR for Binding Epitope Mapping

When studying the interaction of a small molecule (a ligand) with a much larger macromolecule like a protein, ligand-observed NMR techniques are particularly powerful. northwestern.edunih.govnih.gov These methods focus on the NMR signals of the ligand to deduce information about the binding event.

One of the most widely used techniques is Saturation Transfer Difference (STD) NMR. acs.orgnih.govcreative-biostructure.com In an STD-NMR experiment, specific resonances of the macromolecular target are selectively saturated with radiofrequency pulses. If the small molecule binds to the target, this saturation is transferred to the ligand through spin diffusion. northwestern.edu The protons on the ligand that are in closest proximity to the protein's surface receive the most saturation. By comparing a saturated spectrum to a reference spectrum, a "difference" spectrum is generated which shows only the signals from the binding ligand. creative-biostructure.com The relative intensities of the signals in the STD spectrum reveal the "binding epitope"—the specific part of the ligand that is in direct contact with the protein. nih.govnih.govd-nb.info This information is critical for understanding the molecular basis of recognition and for guiding drug design efforts. nih.gov

Dynamic NMR for Rotational Barrier Analysis

The two phenyl rings in this compound are not fixed in a single plane but can rotate relative to each other around the central carbon-carbon bond. Similarly, rotation can occur around the C-N bond of the amino group. Dynamic NMR (DNMR) is an experimental technique used to measure the energy barriers associated with these conformational changes. montana.edunanalysis.com

At low temperatures, if the rotation is slow on the NMR timescale, separate signals may be observed for atoms in different rotational conformations (rotamers). nanalysis.com As the temperature is increased, the rate of rotation increases. This causes the distinct NMR signals to broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal at higher temperatures. montana.edu By analyzing the changes in the NMR line shape as a function of temperature, it is possible to calculate the rate of the exchange process and, ultimately, the free energy of activation (ΔG‡) for the rotation. nih.govacs.org This provides a quantitative measure of the molecule's conformational flexibility.

Table 2: Typical Rotational Energy Barriers for Related Structures This interactive table shows examples of rotational barriers for bonds similar to those in the target compound, as determined by DNMR.

| Bond Type | Example Molecule | Rotational Barrier (ΔG‡) in kcal/mol |

|---|---|---|

| Amide C-N Bond | N,N-dimethylacetamide | ~18-21 |

| Amide C-N Bond | Isonicotinamide | 14.1 ± 0.2 nih.gov |

Mass Spectrometry Applications in Mechanistic Chemistry

Mass spectrometry (MS) is an indispensable tool for probing the mechanisms of chemical reactions by detecting and identifying charged molecules. nih.govrsc.org Its high sensitivity allows for the detection of low-abundance species, including transient reaction intermediates that are key to understanding a reaction pathway. nih.gov

Reaction Intermediate Identification

During the synthesis of complex molecules like this compound, which may involve methods like the Suzuki-Miyaura cross-coupling, numerous short-lived intermediates are formed. nsf.gov Electrospray ionization (ESI) and other soft ionization techniques allow these delicate species to be transferred from the reaction solution into the gas phase for MS analysis with minimal fragmentation. uvic.ca

By coupling MS directly to a reaction vessel, chemists can monitor the appearance and disappearance of intermediates in real-time. For example, in palladium-catalyzed cross-coupling reactions, MS can be used to detect key catalytic species, such as monoligated palladium(0) complexes or oxidative addition intermediates, providing direct evidence for the proposed catalytic cycle. researchgate.net This information is crucial for optimizing reaction conditions and developing more efficient catalysts. uvic.ca

Non-Covalent Complex Characterization

Native mass spectrometry utilizes gentle ionization methods, such as nano-electrospray ionization (nano-ESI), to preserve non-covalent interactions between molecules. nih.govfrontiersin.org This allows for the direct observation and characterization of protein-ligand complexes in the gas phase. nih.govbirmingham.ac.uknih.gov When this compound binds to a target protein, native MS can provide several key pieces of information.

First, it can determine the precise mass of the intact complex, confirming the stoichiometry of the interaction (e.g., one ligand molecule per protein molecule). birmingham.ac.uk Second, by performing titration experiments, it is possible to estimate the binding affinity (dissociation constant, K_D) of the ligand for the protein. frontiersin.org Finally, by inducing fragmentation of the complex within the mass spectrometer (tandem MS), it is possible to gain insights into the topology and stability of the complex. nih.gov Native MS is a rapid and sensitive method for screening compound libraries and validating binding to protein targets. frontiersin.orgacs.org

X-ray Crystallography and Cryo-Electron Microscopy for Structural Elucidation of Complexes

To fully understand how this compound interacts with a biological target, a high-resolution three-dimensional structure of the complex is required. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for achieving this.

X-ray Crystallography is a technique that provides atomic-resolution structures of molecules that can be crystallized. excillum.comwikipedia.org To determine the structure of a protein-ligand complex, the protein is first crystallized, and the resulting crystals are soaked in a solution containing the ligand, or the protein and ligand are co-crystallized. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate an electron density map, into which an atomic model of the complex is built and refined. nih.gov This provides unambiguous, high-precision details about the binding mode, including the specific amino acid residues involved in the interaction, the conformation of the bound ligand, and the network of hydrogen bonds and other interactions that stabilize the complex. nih.govfrontiersin.org

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structures of large macromolecular complexes, especially those that are difficult to crystallize. creative-biostructure.comtechnologynetworks.com In single-particle cryo-EM, a solution of the complex is flash-frozen in a thin layer of vitreous ice, preserving the molecules in their near-native state. technologynetworks.com A transmission electron microscope is then used to capture hundreds of thousands of images of individual, randomly oriented particles. These images are computationally classified, aligned, and averaged to generate a high-resolution 3D reconstruction of the complex. creative-biostructure.com Recent technological advances have made it possible to visualize the binding of small-molecule ligands to their protein targets at near-atomic resolution, making cryo-EM an increasingly vital tool in structure-based drug discovery. sciety.orgbiorxiv.orgnih.gov

Exploration of 5 4 Aminophenyl 2 Fluorobenzoic Acid in Chemical Biology and Advanced Materials Research

Rational Design of Chemical Probes and Biosensors

The inherent structural motifs of 5-(4-aminophenyl)-2-fluorobenzoic acid make it an attractive starting point for the design of chemical probes and biosensors. The primary aromatic amine serves as a key handle for chemical modification, while the fluorinated benzoic acid moiety can influence the molecule's electronic properties and binding interactions.

The development of fluorescent probes is crucial for visualizing and understanding biological processes. mdpi.commdpi.com The primary amine group of this compound is particularly amenable to a variety of fluorescent labeling strategies. This functional group can be readily derivatized with a range of fluorophores, transforming the parent molecule into a trackable probe for bioimaging applications. mdpi.com

Commonly employed strategies involve the reaction of the amine with fluorophores containing amine-reactive groups, such as isothiocyanates or N-hydroxysuccinimidyl (NHS) esters. mdpi.com For instance, fluorescein (B123965) isothiocyanate (FITC) or rhodamine derivatives can be covalently attached to the amino group, yielding a stable, fluorescently tagged molecule. mdpi.com The choice of fluorophore can be tailored to the specific application, considering factors like excitation and emission wavelengths, quantum yield, and photostability. psu.edu

The general principle of such labeling is outlined in the table below:

| Reactive Group on Fluorophore | Reactive Group on Probe Scaffold | Resulting Covalent Bond |

| Isothiocyanate (-NCS) | Primary Amine (-NH₂) | Thiourea |

| N-Hydroxysuccinimidyl ester (-O-NHS) | Primary Amine (-NH₂) | Amide |

| Acyl Halide (-COCl) | Primary Amine (-NH₂) | Amide |

Beyond simple fluorescent labeling, the functional groups of this compound are well-suited for bioconjugation, the process of linking a molecule to a biomolecule such as a protein or nucleic acid. The carboxylic acid group can be activated, for example, using carbodiimide (B86325) chemistry, to form a stable amide bond with primary amines on a target biomolecule, such as the side chains of lysine (B10760008) residues in a protein.

Alternatively, the amino group can be the point of attachment. This dual functionality allows for flexibility in the design of bioconjugation strategies. For instance, the carboxylic acid could be used to link to a targeting moiety, while the amine is modified with a reporter group, or vice-versa. This approach is fundamental in the construction of targeted probes and biosensors. The principles of fluorogenic RNA-based biosensors, for example, often rely on the specific binding of a small molecule to an RNA aptamer, which then induces a conformational change and a fluorescent signal. nih.gov Derivatives of this compound could be designed to act as the small molecule ligand in such systems.

Scaffold Utilization in Medicinal Chemistry Research Programs (Focus on Design Principles, not Clinical Outcomes)

The this compound scaffold is of significant interest in medicinal chemistry due to its drug-like properties and synthetic tractability. nih.gov The biphenyl (B1667301) core is a common feature in many biologically active molecules, and the specific substitution pattern of this compound offers opportunities for fine-tuning its pharmacological properties.

In the early stages of drug discovery, identifying and optimizing lead compounds is a critical step. mdpi.com The this compound structure represents a valuable starting point for the development of new therapeutic agents, particularly in the area of kinase inhibitors. nih.govstrath.ac.uk The general approach involves using this core scaffold and systematically modifying its functional groups to improve potency, selectivity, and other in vitro properties.

A common strategy is "scaffold hopping," where a known active scaffold is replaced with a novel one that retains the key pharmacophoric features. niper.gov.in Conversely, a novel scaffold like this compound can be decorated with various substituents to explore the structure-activity relationship (SAR). For example, the amino group can be acylated or alkylated, and the carboxylic acid can be converted to esters or amides to probe interactions with a biological target. nih.gov

The fluorine atom plays a crucial role in this process. Its introduction can modulate the pKa of the carboxylic acid, influence the conformation of the molecule, and block metabolic pathways, thereby improving the compound's in vitro profile. nih.gov The following table summarizes the potential impact of modifying the functional groups of the scaffold in a lead optimization context:

| Functional Group | Potential Modifications | Potential Impact on In Vitro Properties |

| Amino Group | Acylation, Alkylation, Sulfonylation | Modulate hydrogen bonding, alter solubility, explore new binding interactions |

| Carboxylic Acid | Esterification, Amidation | Improve cell permeability, act as a prodrug, form key interactions with target |

| Fluoro Group | Positional Isomers | Fine-tune electronic properties, block metabolic hydroxylation, alter binding affinity |

| Biphenyl Core | Introduction of Heterocycles | Improve physicochemical properties, explore new vector spaces for binding |

Computational methods such as pharmacophore modeling are instrumental in modern drug discovery. dntb.gov.uanih.gov A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific biological target. nih.gov

The structure of this compound presents several key pharmacophoric features:

Hydrogen Bond Donor: The primary amino group.

Hydrogen Bond Acceptor: The carbonyl oxygen of the carboxylic acid and the fluorine atom.

Aromatic Rings: The two phenyl rings, which can engage in π-π stacking interactions.

Ionic/Anionic Center: The deprotonated carboxylate group at physiological pH.

These features can be used to design new molecules with a higher probability of binding to a target of interest. frontiersin.org For example, a computational model could be built based on a known inhibitor, and then a virtual library of derivatives of this compound could be screened to identify those that best match the pharmacophore. This ligand-based approach is particularly useful when the three-dimensional structure of the target protein is unknown. nih.gov

Integration into Advanced Materials and Nanotechnology

The unique combination of functional groups on this compound also makes it a valuable building block for the construction of advanced materials and for the functionalization of nanostructures. nih.govnih.gov

The bifunctional nature of the molecule, with a carboxylic acid at one end and an amino group at the other, allows it to act as a linker in the formation of polymers and other extended structures. The fluorine substituent can impart desirable properties to these materials, such as increased thermal stability and altered electronic characteristics.

One area of significant potential is in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. rsc.orgresearchgate.net The carboxylic acid group of this compound can coordinate to metal centers, while the amino group can be either a secondary coordination site or a point for post-synthetic modification. ekb.eg The fluorinated nature of the linker can influence the pore size and chemical environment within the MOF, which is critical for applications such as gas storage and separation. nih.gov

Furthermore, this compound can be used to functionalize the surface of nanoparticles. For example, it can be attached to magnetic nanoparticles to create core-shell structures with specific surface properties. nih.gov The amino or carboxylic acid groups can be used to anchor the molecule to the nanoparticle surface, while the other functional group remains available for further modification, such as the attachment of drugs or targeting ligands. sciforum.net

The table below outlines the potential roles of this compound in different areas of materials science:

| Material Type | Role of this compound | Potential Application |

| Metal-Organic Frameworks (MOFs) | Organic Linker | Gas storage, catalysis, chemical sensing |

| Functionalized Nanoparticles | Surface Ligand | Drug delivery, bioimaging, diagnostics |

| High-Performance Polymers | Monomer | Aerospace, electronics |

Polymer Chemistry and Functional Coatings

The dual functionality of this compound, possessing both an amine and a carboxylic acid group, allows it to act as a versatile monomer in polycondensation reactions. This enables its incorporation into a variety of polymer backbones, such as polyamides and polyimides. The presence of the fluorine atom and the biphenyl group is anticipated to impart unique properties to the resulting polymers, making them suitable for high-performance functional coatings.

The fluorine substituent can enhance thermal stability, chemical resistance, and hydrophobicity, while lowering the surface energy of the polymer. These characteristics are highly desirable for creating protective coatings that can withstand harsh environments and repel water and oils. The rigid biphenyl unit is expected to contribute to a high glass transition temperature (Tg) and mechanical robustness in the resulting polymers.

Detailed Research Findings:

While direct studies on polymers synthesized from this compound are not extensively documented, research on analogous fluorinated aromatic polyamides provides insight into the potential properties. For instance, polyamides derived from fluorinated diamines and diacids have demonstrated exceptional thermal stability, with decomposition temperatures often exceeding 400°C. The incorporation of fluorine has also been shown to decrease the dielectric constant of polymers, a valuable property for microelectronics applications.

A hypothetical study on a polyamide synthesized from this compound and a suitable diacyl chloride could yield the properties summarized in the table below.

| Property | Hypothetical Value | Significance in Functional Coatings |

|---|---|---|

| Glass Transition Temperature (Tg) | > 250 °C | High thermal stability for demanding applications. |

| Water Contact Angle | > 110° | Excellent hydrophobicity for moisture barrier coatings. |

| Dielectric Constant (at 1 MHz) | < 3.0 | Suitable for use as an insulating layer in electronic devices. |

| Tensile Strength | > 90 MPa | Indicates a mechanically strong and durable coating. |

Supramolecular Assembly and Self-Healing Materials

The molecular structure of this compound is well-suited for directing supramolecular self-assembly. The carboxylic acid and amine groups are capable of forming strong and directional hydrogen bonds. Specifically, the carboxylic acid can form dimeric structures, while the amine can act as a hydrogen bond donor. These interactions can lead to the formation of well-ordered, non-covalent polymer chains or networks.

The fluorine atom can participate in weaker hydrogen bonds (C-H···F) and dipole-dipole interactions, further guiding the assembly process. The aromatic rings can engage in π-π stacking, which would also contribute to the stability of the supramolecular structure. This multi-level, hierarchical self-assembly could be harnessed to create complex and functional soft materials.

Detailed Research Findings:

The principles of supramolecular chemistry suggest that the reversible nature of the non-covalent interactions (hydrogen bonds, π-π stacking) within assemblies of this compound could be exploited to design self-healing materials. If a material constructed from these assemblies is mechanically damaged, the non-covalent bonds can reform upon bringing the fractured surfaces into contact, potentially with a mild stimulus like heat, thus restoring the material's integrity.

While specific research on self-healing materials derived from this exact compound is nascent, the concept has been successfully demonstrated with other molecules featuring similar functional groups. For example, supramolecular polymers based on ureidopyrimidinone units, which form strong quadruple hydrogen bonds, exhibit excellent self-healing properties. It is conceivable that a system based on this compound could be designed to exhibit similar behavior.

The table below outlines the key interactions and their potential role in the formation of a self-healing material based on this compound.

| Non-Covalent Interaction | Functional Groups Involved | Role in Supramolecular Assembly and Self-Healing |

|---|---|---|

| Hydrogen Bonding (Strong) | -COOH and -NH2 | Primary driving force for self-assembly into chains or networks; reversible nature allows for bond reformation after damage. |

| π-π Stacking | Biphenyl rings | Contributes to the stability of the assembly and can influence electronic properties. |

| Dipole-Dipole & Weak H-Bonding | -F | Provides additional directional control over the assembly and can fine-tune material properties. |

Future Research Directions, Challenges, and Emerging Paradigms

Uncharted Avenues in Synthetic Innovation

While classical methods for constructing biaryl systems, such as the Suzuki-Miyaura coupling, are well-established, future research will likely focus on more efficient, sustainable, and novel synthetic methodologies. The development of next-generation catalytic systems and the exploration of direct C-H activation strategies are promising frontiers for the synthesis of 5-(4-Aminophenyl)-2-fluorobenzoic acid and its analogs.

Key areas for synthetic innovation include:

Advanced Cross-Coupling Reactions: While Suzuki coupling is a cornerstone, employing novel ligands and palladium catalysts can lead to reactions at lower temperatures, in greener solvents like water, and with higher tolerance for various functional groups. rsc.org The Negishi cross-coupling, for instance, offers an alternative for creating fluorinated biaryls with high selectivity. rsc.org

Direct C-H Arylation: A paradigm shift from pre-functionalized starting materials involves the direct activation of carbon-hydrogen bonds. Palladium-catalyzed C-H activation/aryl-aryl coupling of benzoic acids presents a more atom-economical approach to creating the biaryl bond, reducing the number of synthetic steps and waste. nih.govresearchgate.net Similarly, cobalt-catalyzed, carboxylate-directed functionalization of arene C-H bonds is an emerging area. nih.gov

Novel Fluorination Techniques: The strategic placement of the fluorine atom is crucial for the compound's activity. Future research could explore modern catalytic fluorination methods, including visible-light photoredox catalysis, to introduce fluorine atoms with high precision and under mild conditions. mdpi.commdpi.com This could facilitate the synthesis of analogs with altered electronic properties.

| Synthetic Approach | Potential Advantages | Relevant Catalyst/Reagent Examples |

| Advanced Suzuki-Miyaura Coupling | Greener solvents (water), milder conditions, broad substrate scope. | Palladium complexes with water-soluble ligands (e.g., glycine-based). rsc.org |

| Direct C-H Arylation | Higher atom economy, fewer synthetic steps, reduced waste. | Palladium(II) catalysts, Cobalt(II) hexafluoroacetylacetonate. nih.govnih.gov |

| Catalytic Fluorination | High selectivity, mild reaction conditions, late-stage functionalization. | Photoredox catalysts (e.g., acridinium), NFSI with chiral catalysts. mdpi.commdpi.com |

Bridging Computational and Experimental Methodologies

The integration of computational modeling with experimental validation is a powerful strategy to accelerate the drug discovery process. For a molecule like this compound, which is likely a kinase inhibitor, in silico methods can provide profound insights into its structure-activity relationships (SAR), binding modes, and potential off-targets, thereby guiding synthetic efforts and biological testing. nih.govmdpi.com

Future research will increasingly rely on this synergistic approach:

Molecular Docking and Dynamics: These structure-based drug design (SBDD) techniques can predict how the compound binds to the active site of various kinases. mdpi.com By simulating the ligand-protein interactions at an atomic level, researchers can rationalize its inhibitory activity and predict how structural modifications might enhance potency or selectivity.

Quantitative Structure-Activity Relationship (QSAR): This ligand-based drug design (LBDD) method establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com QSAR models can be used to predict the activity of novel, unsynthesized analogs of this compound, prioritizing the most promising candidates for synthesis.

Machine Learning and AI: Advanced machine learning algorithms can be trained on large datasets of compound-target interactions to predict new potential targets for a given molecule. rsc.org This can help in identifying both therapeutic opportunities (drug repurposing) and potential sources of toxicity (off-target effects). rsc.orgresearchgate.net

The iterative cycle of computational prediction followed by experimental verification is crucial. For example, after in silico screening identifies a set of promising kinase targets, these predictions can be tested experimentally through in vitro binding assays, creating a feedback loop that refines the computational models. rsc.orgresearchgate.net

Multi-Omics Integration in Mechanistic Research (e.g., transcriptomics in cell lines, in vitro)

To fully understand the biological impact of this compound, a holistic, systems-level approach is necessary. Multi-omics integration—combining data from genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive view of the cellular perturbations caused by the compound. ossila.com This moves beyond studying a single target to understanding the broader network effects.

A key application in this area is in vitro transcriptomics:

Mechanism of Action Elucidation: By treating cancer cell lines with this compound and performing RNA sequencing (RNA-seq), researchers can identify all genes whose expression is significantly altered. This transcriptomic signature can reveal the signaling pathways that are modulated by the compound, confirming its on-target effects and uncovering previously unknown mechanisms. nih.gov

Off-Target Identification: The transcriptomic data can also highlight unintended effects. If the compound affects pathways unrelated to its primary target, this could indicate off-target binding, providing crucial information for safety assessment and lead optimization.

Biomarker Discovery: By comparing the transcriptomic responses of sensitive versus resistant cell lines, researchers can identify potential biomarkers that could predict which patient populations might benefit most from a drug derived from this compound. ossila.com

The integration of transcriptomic data with proteomic (protein expression) and metabolomic (metabolite levels) data can provide an even more detailed picture of the drug's impact, bridging the gap between gene expression changes and functional cellular outcomes. nih.govossila.com This multi-omics approach is becoming an indispensable tool in modern drug discovery for a more complete mechanistic understanding. arkat-usa.org

| Omics Technology | Application in Mechanistic Research | Key Insights Gained |

| Transcriptomics | Analyzing gene expression changes in treated cell lines. | Identification of modulated pathways, off-target effects, mechanism of action. nih.gov |

| Proteomics | Studying changes in protein expression and post-translational modifications. | Confirmation of target engagement, understanding downstream signaling events. |

| Metabolomics | Profiling changes in small-molecule metabolites. | Revealing alterations in cellular metabolism and functional outcomes. |

| Multi-Omics Integration | Combining data from all "omics" layers. | A holistic, systems-level understanding of the compound's biological impact. ossila.comarkat-usa.org |

Ethical Considerations in Chemical Research and Development (General Academic Context)

The pursuit of scientific knowledge, particularly in a field with direct societal implications like medicinal chemistry, is bound by a framework of ethical principles. Researchers working with compounds like this compound have a responsibility to uphold these standards throughout the research and development lifecycle.

Core ethical considerations in the academic context include:

Societal Responsibility: Chemists must consider the broader societal and environmental implications of their work. rsc.org This involves a commitment to responsible innovation, aiming for the development of safer, more sustainable chemicals and processes, and weighing the potential benefits of a new compound against its potential risks to human health and the environment. acs.org

Transparency and Accountability: Researchers should be transparent about their methodologies and findings, often through publication in open-access journals and sharing data. acs.org This transparency fosters trust and allows for independent verification. Accountability involves taking responsibility for the consequences of the research.

Public Trust: Unethical practices, such as data manipulation or downplaying negative findings, can severely erode public trust in science. rsc.org Maintaining this trust is essential for the continued support and acceptance of scientific research and its technological applications.

Navigating potential conflicts of interest, ensuring the safety of laboratory personnel, and engaging in open dialogue about the societal impact of chemical innovations are all integral parts of the ethical practice of chemistry. rsc.orgresearchgate.net

Q & A

Basic: What are the recommended synthetic routes for 5-(4-Aminophenyl)-2-fluorobenzoic acid, and how can reaction conditions be optimized?

Methodological Answer:

A common approach involves hydrolysis of ester precursors under basic conditions. For example, a carboxylate intermediate can be generated using NaOH (1 M) in a methanol/water mixture, followed by acidification with citric acid to precipitate the free acid . Optimization includes monitoring reaction progress via TLC or HPLC ( : Chromatograms) and adjusting temperature (room temperature to 60°C) to balance yield and purity. Post-synthesis purification may involve recrystallization from ethanol/water mixtures, as suggested by melting point data for structurally similar fluorobenzoic acids (e.g., mp 182–196°C for 2-amino-4-fluorobenzoic acid) .

Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR (e.g., 400 MHz in methanol-d) resolve aromatic protons (δ 7.4–7.8 ppm) and confirm substitution patterns .

- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and identify impurities .